3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one
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Overview
Description
3-(tert-Butoxy)-7-oxaspiro[35]nonan-1-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butoxy group and an oxaspiro ring system, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with a tert-butylating agent under controlled conditions. The reaction conditions often include the use of a strong base, such as potassium tert-butoxide (tBuOK), to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or alkane derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (tBuOK).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one has several applications in scientific research:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of spirocyclic drugs with potential therapeutic benefits.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the oxaspiro ring system can provide rigidity and stability to the molecule. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound shares a similar spirocyclic structure but contains an azaspiro ring instead of an oxaspiro ring.
3-(3-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)piperidin-1-yl)propanoic acid: Another related compound with a spirocyclic structure and tert-butoxy group.
Uniqueness
3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one is unique due to its specific combination of a tert-butoxy group and an oxaspiro ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPITUSKLNDUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C12CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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